N'-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboximidamide
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Overview
Description
N’-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboximidamide is a synthetic organic compound with a unique structure characterized by the presence of a hydroxyl group, tetramethyl substitutions, and a carboximidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboximidamide typically involves multi-step organic reactionsThe hydroxyl group is then introduced via oxidation reactions, and the carboximidamide group is added through amidation reactions using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The tetramethyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of N’-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboximidamide involves its interaction with molecular targets through its hydroxyl and carboximidamide groups. These interactions can modulate various biochemical pathways, including oxidative stress response and enzyme inhibition. The compound’s tetramethyl groups also contribute to its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox): Known for its antioxidant properties.
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol: Used in the synthesis of substituted naphthalene derivatives.
Uniqueness
N’-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboximidamide is unique due to its combination of functional groups, which provide a versatile platform for various chemical modifications and applications. Its stability and reactivity make it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C15H22N2O |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
N'-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboximidamide |
InChI |
InChI=1S/C15H22N2O/c1-14(2)7-8-15(3,4)12-9-10(13(16)17-18)5-6-11(12)14/h5-6,9,18H,7-8H2,1-4H3,(H2,16,17) |
InChI Key |
LRSFPBTVSJSFJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=NO)N)(C)C)C |
Origin of Product |
United States |
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